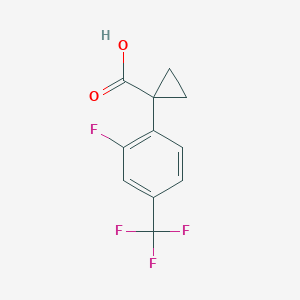

![molecular formula C22H14F4N2O2S B2486968 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1291844-64-8](/img/structure/B2486968.png)

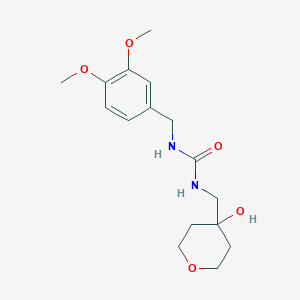

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide involves multistep reactions, typically starting from basic building blocks like pyrroles and thiophenes. One approach could involve nucleophilic substitution reactions, followed by condensation processes to introduce various substituents, such as fluorophenyl groups. These methods offer a pathway to derive complex molecules with specific functional groups necessary for further chemical modifications and applications (Schroeder et al., 2009).

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Research on related compounds, such as those involving thiophene and pyrrole derivatives, has primarily focused on the synthesis and characterization of novel polymeric materials. For example, studies have explored the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, which are notable for their solubility in organic solvents and high thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999). Similarly, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from aromatic compounds have been synthesized, displaying useful levels of thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Electrochromic and Conductive Properties

The copolymerization of thiophene and pyrrole derivatives has been investigated to enhance the electrochromic properties of conducting polymers. For instance, a copolymer involving 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole showed multiple color changes upon oxidation and reduction, indicating potential for electrochromic devices (Türkarslan et al., 2007).

Antimicrobial and Antipathogenic Studies

Research has also extended to the antimicrobial and antipathogenic activities of thiourea derivatives, where compounds with fluorophenyl groups demonstrated significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications of related compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-3-pyrrol-1-yl-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F4N2O2S/c23-15-5-3-14(4-6-15)18-13-31-20(19(18)28-11-1-2-12-28)21(29)27-16-7-9-17(10-8-16)30-22(24,25)26/h1-13H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMMUNFQMAXZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)